molecular formula C19H21FN4O2S B490165 N-(3,4-dimethoxybenzyl)-N-{3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine CAS No. 724446-74-6

N-(3,4-dimethoxybenzyl)-N-{3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine

Cat. No.: B490165
CAS No.: 724446-74-6
M. Wt: 388.5g/mol
InChI Key: KKFCHVZLJISHMV-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-N-{3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-N-{3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzyl chloride with 2-fluorobenzyl mercaptan in the presence of a base to form the intermediate compound. This intermediate is then reacted with 5-methyl-1,2,4-triazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-N-{3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-N-{3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-N-{3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxybenzyl)-N-{3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine is unique due to its combination of a triazole ring with methoxy and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

724446-74-6

Molecular Formula

C19H21FN4O2S

Molecular Weight

388.5g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-[(2-fluorophenyl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C19H21FN4O2S/c1-13-22-23-19(27-12-15-6-4-5-7-16(15)20)24(13)21-11-14-8-9-17(25-2)18(10-14)26-3/h4-10,21H,11-12H2,1-3H3

InChI Key

KKFCHVZLJISHMV-UHFFFAOYSA-N

SMILES

CC1=NN=C(N1NCC2=CC(=C(C=C2)OC)OC)SCC3=CC=CC=C3F

Canonical SMILES

CC1=NN=C(N1NCC2=CC(=C(C=C2)OC)OC)SCC3=CC=CC=C3F

Origin of Product

United States

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